2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS No.: 1204296-76-3
Cat. No.: VC2986508
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204296-76-3 |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 2,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C16H15N3O2/c1-9-4-6-12(7-5-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21) |
| Standard InChI Key | XUYAXKSGSRJRAM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O |
Introduction
Synthesis Methods
The synthesis of 2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions. These may include condensation reactions between appropriate precursors, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
| Synthesis Step | Description |
|---|---|
| 1. Precursor Preparation | Synthesis of the necessary pyrazole and pyrimidine precursors. |
| 2. Condensation Reaction | Reaction between the precursors to form a key intermediate. |
| 3. Cyclization | Formation of the pyrazolo[1,5-a]pyrimidine ring. |
| 4. Modification | Introduction of the 4-methylphenyl group and carboxylic acid moiety. |
Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential biological activities. These compounds have shown promise as anti-inflammatory agents, antimicrobial agents, and anticancer drugs. The specific biological activity of 2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid would depend on its interaction with biological targets, which could be influenced by its structural features.
| Biological Activity | Potential Use |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases. |
| Antimicrobial | Treatment of infections. |
| Anticancer | Treatment of cancer. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume